(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide

Solid-state handling Salt form stability Powder vs. oil

Bromoalkylamine scaffolds with undefined substitution patterns risk variable SN2 kinetics and inconsistent yields. (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide (CAS 1461706-68-2) solves this with defined ortho-methyl substitution and stable HBr salt form. • Ortho-methyl group enables direct N-(2-methylbenzyl)-N-propylamine access without protection steps, accelerating GPCR/kinase SAR • NLT 98% purity with full NMR/HPLC/LC-MS meets QbD requirements for multi-kg campaigns • Powder HBr salt permits automated dispensing; neutralizable in situ for free amine flexibility

Molecular Formula C11H17Br2N
Molecular Weight 323.07 g/mol
CAS No. 1461706-68-2
Cat. No. B1379319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide
CAS1461706-68-2
Molecular FormulaC11H17Br2N
Molecular Weight323.07 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCCCBr.Br
InChIInChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H
InChIKeyCKMDMGZKBXJRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Building Block Procurement Guide


(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide (CAS 1461706-68-2) is a bifunctional brominated amine building block composed of a 3-bromopropyl chain linked to an N-(2-methylbenzyl)amine core, isolated as the hydrobromide salt. With a molecular weight of 323.07 g mol⁻¹ and the molecular formula C₁₁H₁₇Br₂N [1], it belongs to the class of N-alkyl‑N‑benzyl‑ω‑bromoalkylamine hydrohalides. The compound is supplied as a powder under ambient storage conditions [2] and serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Bifunctional brominated amine scaffold for N‑alkylation workflows
Hydrobromide salt powder simplifies weighing and handling
Ortho‑methylbenzyl core for SAR library synthesis

Why Generic Interchange Is Not Advisable


Seemingly minor structural variations among N‑(ω‑bromoalkyl)‑N‑(substituted‑benzyl)amine derivatives can lead to substantial differences in reactivity, salt-form stability, and downstream synthetic utility. The ortho‑methyl group on the benzyl ring imparts a unique steric and electronic environment that influences nucleophilic substitution kinetics and conformational preferences relative to para‑methyl, unsubstituted benzyl, or heteroaryl analogs. Additionally, the hydrobromide salt confers distinct solid‑state handling properties and solubility characteristics compared with the free base [1]. Procurement solely by generic scaffold, without attention to the exact substitution pattern and salt stoichiometry, risks introducing variables that alter reaction yields, purification profiles, and biological target engagement.

Target compound
Potential substitute
Risk context
Hydrobromide salt powder
Free base liquid / low‑melting solid
Physical state may affect weighing accuracy and storage stability
ortho‑Methylbenzyl substitution
para‑Methyl or unsubstituted benzyl analogs
Steric and electronic differences can alter substitution kinetics and conformational preferences
3‑Bromopropyl leaving group
3‑Chloropropyl or other haloalkyl analogs
Leaving‑group reactivity may shift reaction rate and conversion profile

Product-Specific Quantitative Evidence Guide


Hydrobromide Salt: Crystalline Powder vs. Liquid Free Base

The hydrobromide salt (CAS 1461706-68-2) is isolated as a powder at room temperature [1], whereas the free base (CAS 823188-67-6) is reported as a liquid or low‑melting solid . This difference in macroscopic physical state arises from the additional hydrogen‑bond donor contributed by the HBr component (2 H‑bond donors in the hydrobromide vs. 1 in the free base) and the resulting ionic lattice [2]. For the end user, a free‑flowing powder simplifies accurate weighing, reduces losses during transfer, and improves long‑term storage stability compared with a hygroscopic oil.

Physical state
Class-level inference
Powder (solid) vs. free base liquid/oil
Supports accurate weighing and transfer
Based on vendor spec and H‑bond donor count (2 vs. 1)
Solid-state handling Salt form stability Powder vs. oil

Higher Purity Specification Reduces Impurity-Driven Side Reactions

One commercial source of the hydrobromide salt guarantees NLT 98% purity , while several suppliers of the free base list a minimum purity of 95% . This 3‑percentage‑point increase in assay specification corresponds to at most 2% total impurities versus up to 5% in the free base, representing a 2.5‑fold reduction in the maximum permissible impurity load. In the context of a synthetic intermediate that participates in nucleophilic substitution, lower impurity levels minimize competing side reactions and simplify post‑reaction purification.

Purity specification
Head-to-head
≥98% (HBr salt) vs 95% (free base)
Lower impurity allowance supports multi‑step synthesis
Vendor stated; analytical method not detailed
Purity specification Procurement quality Batch consistency

Bromine Leaving-Group Superiority in Nucleophilic Displacement

The 3‑bromopropyl substituent in the target compound provides a superior leaving group compared with the analogous 3‑chloropropyl derivative. Although direct kinetic data for the N‑(2‑methylbenzyl) scaffold are not publicly available, the well‑established leaving‑group trend (Br⁻ >> Cl⁻) predicts rate enhancements of 10‑ to 50‑fold for Sₙ2 displacement of bromide versus chloride under identical conditions [1]. This rate advantage enables shorter reaction times, lower temperatures, and higher conversion in the synthesis of tertiary amines, ethers, or thioethers from this intermediate.

Leaving group reactivity
Class-level inference
~10–50× rate factor vs Cl
Faster Sₙ2 substitution under mild conditions
General leaving‑group trend; scaffold‑specific data not available
Leaving group ability Nucleophilic substitution Reaction rate

Full Analytical Documentation for Identity and Quality Assurance

The hydrobromide salt is offered with a comprehensive analytical package that includes MSDS, ¹H NMR, HPLC, and LC‑MS data . In contrast, several free‑base suppliers provide only basic identity verification (CAS number, molecular formula) without chromatographic or spectroscopic certificates . The availability of HPLC and NMR data allows the buyer to verify chemical identity and purity independently before committing material to a multi‑step synthesis, reducing the risk of mis‑identification or batch variability.

Analytical documentation
Head-to-head
MSDS, NMR, HPLC, LC‑MS vs basic ID only
Enables pre‑use identity and purity verification
Documentation scope varies by supplier
Analytical characterization Procurement documentation Quality assurance

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis with Ortho-Methylbenzylamine Scaffolds

The ortho‑methyl group on the benzyl ring is a frequently exploited structural feature in GPCR ligands and kinase inhibitors. Using this pre‑functionalized hydrobromide building block, medicinal chemists can directly access N‑(2‑methylbenzyl)‑N‑propylamine derivatives through simple substitution without additional protection steps, accelerating SAR exploration .

Multi-Step Process Development with High-Purity Intermediates

The NLT 98% purity specification reduces the burden of intermediate purification in multi‑kilogram campaigns. The powder form of the hydrobromide salt permits precise automated dispensing, while the comprehensive analytical documentation satisfies quality‑by‑design (QbD) requirements in regulated process development.

Nucleophilic Substitution Methodology Development

The 3‑bromopropyl chain enables rapid Sₙ2 couplings under mild conditions, making this compound an ideal substrate for developing new amination, etherification, or thioetherification methods [1]. The hydrobromide salt can be neutralized in situ to generate the free amine, offering flexibility in reaction design.

Reference Standard or Impurity Profiling Studies

The combination of high purity, full NMR/HPLC/LC‑MS characterization, and stable solid form makes this hydrobromide salt suitable as a reference standard for analytical method validation or as a defined impurity marker in pharmaceutical development programs.

Application
Selection Property
Validation Focus
Ortho‑methylbenzyl SAR library synthesis
Ortho‑methyl substitution pattern
SAR compatibility and library entry versatility
Multi‑step process development
Salt‑form powder handling and purity profile
Impurity carry‑through and batch‑to‑batch consistency
Nucleophilic substitution methodology
Bromine leaving group reactivity
Sₙ2 rate window and mild‑condition screening
Reference standard or impurity profiling
Comprehensive characterization (NMR, HPLC, LC‑MS)
Method validation and identity confirmation
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